molecular formula C14H19NO B13040564 (1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine

(1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine

Cat. No.: B13040564
M. Wt: 217.31 g/mol
InChI Key: JHGDXUHZXUEFIA-CQSZACIVSA-N
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Description

(1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine is a chiral primary amine featuring a 4-cyclopentyloxyphenyl substituent attached to the first carbon of a prop-2-enylamine backbone. The (1R)-stereochemistry at the amine-bearing carbon and the presence of a cyclopentyloxy group distinguish it from structurally analogous compounds. Key structural attributes include:

  • Molecular Formula: C14H19NO (calculated).
  • Molecular Weight: 217.26 g/mol.
  • Functional Groups: Primary amine, propenyl chain (CH2=CH–CH2–), and a para-substituted cyclopentyloxy (C5H9O–) group on the phenyl ring.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(1R)-1-(4-cyclopentyloxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C14H19NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h2,7-10,12,14H,1,3-6,15H2/t14-/m1/s1

InChI Key

JHGDXUHZXUEFIA-CQSZACIVSA-N

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)OC2CCCC2)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

Biological Activity

(1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine is an organic compound known for its unique structural features, including a cyclopentyloxy group attached to a phenyl ring and an allylic amine functional group. This compound has garnered attention due to its potential biological activities, particularly in relation to enzyme interactions and receptor modulation.

  • Molecular Formula : C15H21NO
  • Molecular Weight : 217.31 g/mol
  • IUPAC Name : 1-(4-cyclopentyloxyphenyl)prop-2-en-1-amine
  • SMILES Notation : C=CC(C1=CC=C(C=C1)OC2CCCC2)N

Research indicates that this compound interacts with specific molecular targets, leading to alterations in enzyme or receptor activity. These interactions may influence various biochemical pathways, such as:

  • Signal Transduction : Modulating pathways that relay signals within cells.
  • Metabolic Regulation : Affecting metabolic processes and energy balance.

Further studies are necessary to elucidate the exact mechanisms and specific targets involved in its biological activity.

Enzyme Interactions

Studies have shown that this compound exhibits interactions with various enzymes, which could potentially lead to therapeutic applications. For example, its effects on serotonin receptors suggest a role in modulating neurotransmitter activity, which may be beneficial in treating mood disorders.

Case Studies

In vitro studies have demonstrated that this compound can inhibit certain enzyme activities linked to metabolic disorders. For instance, it has been tested against enzymes involved in lipid metabolism, showing promise as a potential therapeutic agent for conditions like obesity and diabetes.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)prop-2-enylamineMethoxy group on phenyl ringLacks cyclopentyloxy substituent
1-(4-Ethoxyphenyl)prop-2-enylamineEthoxy group on phenyl ringDifferent alkoxy substituent
1-(3,4-Dimethylphenyl)prop-2-enylamineDimethyl groups on phenyl ringContains methyl substituents instead
1-(4-Fluorophenyl)prop-2-enylamineFluoro group on phenyl ringHalogen substitution instead of cyclopentane

Uniqueness : The presence of the cyclopentyloxy group distinguishes this compound from these similar compounds, providing distinct chemical and physical properties that enhance its utility in specific research applications.

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of this compound:

  • Antifungal Activity : Some derivatives have shown moderate antifungal properties against pathogens like Alternaria solani and Fusarium oxysporum, indicating potential applications in agriculture as fungicides.
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, hinting at possible uses in treating neurological disorders.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between (1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine and analogous compounds:

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) Functional Groups Key References
This compound C14H19NO 4-Cyclopentyloxy 217.26 Primary amine, propenyl, ether N/A
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine C10H12ClN 4-Chloro, 3-methyl 181.66 Primary amine, propenyl
N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide C9H8ClN2 4-Chloro 182.63 Cyanamide (N–C≡N), ethyl backbone
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride C15H22ClNO 2-Oxocyclohexyl, phenyl 283.79 Quaternary ammonium, ketone
Key Observations:

Substituent Effects: The cyclopentyloxy group in the target compound increases steric bulk and lipophilicity compared to the chloro and methyl groups in (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine. This may enhance blood-brain barrier penetration or receptor-binding affinity in pharmacological contexts.

Stereochemical Considerations :

  • All compounds share an (R)-configuration at the chiral center, critical for enantioselective interactions with biological targets.
Key Observations:
  • The target compound’s synthesis may face challenges due to the bulky cyclopentyloxy group , which could reduce reaction yields compared to smaller substituents.
  • Cyanamide synthesis (84% yield) demonstrates efficient electrophilic cyanidation, contrasting with the moderate yields (60%) of Mannich-derived compounds .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Solubility Key Spectroscopic Data References
This compound N/A Likely low in water Expected IR: N–H (~3300 cm<sup>−1</sup>), C=C (~1650 cm<sup>−1</sup>) Inferred
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine N/A N/A Smiles: C=CC(N)c1ccc(Cl)c(C)c1
N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide Yellow oil Soluble in ether IR: C≡N (~2150 cm<sup>−1</sup>), NMR: δ 6.5–7.3 (Ar–H)
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride 175–176 Soluble in methanol <sup>1</sup>H NMR: δ 1.5–2.5 (cyclohexyl), FTIR: C=O (~1700 cm<sup>−1</sup>)
Key Observations:
  • The cyclopentyloxy group may lower the melting point compared to rigid cyclohexyl derivatives (e.g., 175–176°C in ) due to reduced crystal packing efficiency.
  • The propenylamine backbone in the target compound introduces a conjugated double bond, detectable via UV/Vis or IR spectroscopy.

Preparation Methods

Synthesis of the Cyclopentyloxyphenyl Intermediate

  • Starting from 4-hydroxyphenyl derivatives, the cyclopentyloxy group is introduced via nucleophilic substitution or Williamson ether synthesis.
  • Typically, cyclopentanol or a cyclopentyl halide reacts with 4-hydroxyphenyl derivatives under basic conditions (e.g., K2CO3) in polar aprotic solvents such as DMF or DMSO to form the ether linkage.

Construction of the Prop-2-enylamine Moiety

  • The allylic amine group is introduced by methods such as:

    • Dehydrohalogenation or Elimination Reactions: Starting from corresponding halides or alcohol precursors, elimination under basic conditions (e.g., using strong bases like potassium tert-butoxide) forms the alkene functionality of the prop-2-enylamine.

    • Reductive Amination: Reaction of the corresponding aldehyde or ketone intermediate with ammonia or primary amines in the presence of reducing agents (e.g., NaBH3CN) can yield the amine functionality with control over stereochemistry.

    • Catalytic Reduction: Catalytic hydrogenation steps with chiral catalysts may be employed to achieve the desired (1R) stereochemistry in the amine-bearing carbon.

Stereochemical Control

  • Enantioselective synthesis is critical for obtaining the (1R) isomer.
  • Chiral catalysts or auxiliaries can be used during the reductive amination or catalytic hydrogenation steps to ensure high enantiomeric excess.
  • Chromatographic techniques such as chiral HPLC are used to verify the optical purity.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Cyclopentyloxy ether formation Cyclopentanol or cyclopentyl halide, K2CO3, DMF, 80-100°C Williamson ether synthesis conditions
Allylic amine formation Halide or alcohol precursor, strong base (e.g., KOtBu) Dehydrohalogenation/elimination
Reductive amination Aldehyde/ketone, NH3 or amine, NaBH3CN or catalytic hydrogenation Chiral catalyst for stereocontrol
Catalytic hydrogenation Pd/C or chiral catalysts, H2 gas, mild temperatures To reduce intermediates and set stereochemistry

Analytical Characterization During Preparation

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
1. Ether Formation Cyclopentanol, K2CO3, DMF, heat Introduce cyclopentyloxy group Formation of 4-cyclopentyloxyphenyl intermediate
2. Allylic Moiety Introduction Halide/alcohol precursor, base Form prop-2-enyl group Formation of allylic intermediate
3. Amination Aldehyde/ketone, NH3, reducing agent Install amine group Formation of prop-2-enylamine
4. Stereochemical Resolution Chiral catalyst, hydrogenation Obtain (1R) enantiomer Optically pure compound
5. Purification & Analysis Chromatography, NMR, IR, MS, chiral HPLC Verify purity and structure Confirmed identity and purity

Research Findings and Considerations

  • The synthesis avoids hazardous reagents such as n-BuLi or LiHMDS, favoring safer catalytic and base-promoted methods.
  • Reaction optimization includes careful control of temperature, solvent choice, and reaction time to maximize yield and enantiomeric excess.
  • The presence of the cyclopentyloxy group influences steric and electronic properties, affecting reaction kinetics and product stability.
  • The preparation method is adaptable to scale-up for pharmaceutical applications due to the use of commercially available reagents and mild conditions.

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